molecular formula C4H9IO B1610442 1-Iodo-3-methoxypropane CAS No. 61542-10-7

1-Iodo-3-methoxypropane

Cat. No. B1610442
CAS RN: 61542-10-7
M. Wt: 200.02 g/mol
InChI Key: DFNCRJSFSDJOBT-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxypropane is a compound with the molecular formula C4H9IO . It is also known by its IUPAC name, 1-iodo-3-methoxypropane .


Molecular Structure Analysis

The molecular structure of 1-Iodo-3-methoxypropane consists of a three-carbon propane chain with an iodine atom attached to the first carbon and a methoxy (–OCH3) group attached to the third carbon .


Physical And Chemical Properties Analysis

1-Iodo-3-methoxypropane is a liquid at room temperature . The compound has a molecular weight of 200.02 . Further physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .

Scientific Research Applications

Geminal Interaction in Iodination

The iodination of methoxyacetone, leading to the formation of 1-iodo-3-methoxypropanone and its subsequent rearrangement, demonstrates a significant geminal interaction between geminal iodine and oxygen atoms. This process is thermodynamically favored due to a stabilizing interaction, illustrating the chemical behavior of 1-Iodo-3-methoxypropane in reactions (O'ferrall & Murray, 1988).

Synthesis and Body Distribution

Research on the synthesis of iodine-131 labeled drugs related to 1-Iodo-3-methoxypropane shows its application in studying body distribution and potential medical imaging applications. Labeled iodine reacts with substituted phthalimide, indicating the compound's versatility in creating diagnostic agents (Braun et al., 1977).

Spectroscopy and Ionization Studies

The study of one-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes has contributed to our understanding of their ionization energies and dissociation behaviors. This research provides insight into the electronic structure and fragmentation patterns of molecules related to 1-Iodo-3-methoxypropane (Park, Kim, & Kim, 2001).

Rotational Isomerism

The examination of the Raman and infrared spectra of 1-iodopropane and its rotational isomerism highlights the compound's structural properties and the energy differences among its rotational isomers. This foundational knowledge aids in understanding the compound's physical and chemical characteristics (Ogawa et al., 1978).

Surface Chemistry

The chemistry of 1-iodopropane on copper surfaces reveals how the compound decomposes to form surface-bound propyl groups, indicating its potential in material science for surface modification and understanding surface-bound species' reactivity (Jenks et al., 1993).

Safety and Hazards

The safety data sheet for 1-Iodo-3-methoxypropane indicates that it may be hazardous. The compound has been assigned the hazard statements H227, H301, H315, H318, and H335, which correspond to flammable liquid, toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 1-Iodo-3-methoxypropane can be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules that can react with the compound, and the specific characteristics of the biological system in which the compound is acting.

properties

IUPAC Name

1-iodo-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c1-6-4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCRJSFSDJOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542876
Record name 1-Iodo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-methoxypropane

CAS RN

61542-10-7
Record name 1-Iodo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3-methoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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